Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate
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Overview
Description
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate is a complex organic compound that features a thiazole ring, a dihydroxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole compounds.
Scientific Research Applications
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes involved in oxidative stress, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, potentially through the inhibition of NF-κB and other transcription factors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate: Unique due to its specific combination of functional groups.
Other Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their biological activities and applications.
Uniqueness
This compound is unique due to its dual presence of a dihydroxyphenyl group and a thiazole ring, which may impart a combination of antioxidant and antimicrobial properties not commonly found in other compounds.
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H16N2O5S2/c1-2-22-14(21)6-16-13(20)8-24-15-17-10(7-23-15)9-3-4-11(18)12(19)5-9/h3-5,7,18-19H,2,6,8H2,1H3,(H,16,20) |
InChI Key |
KWVCTKVTQKGHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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